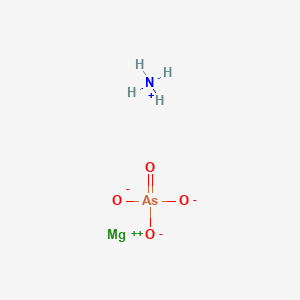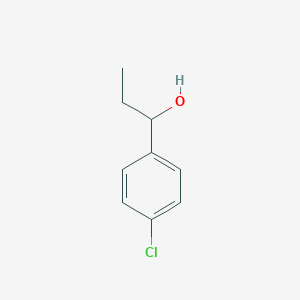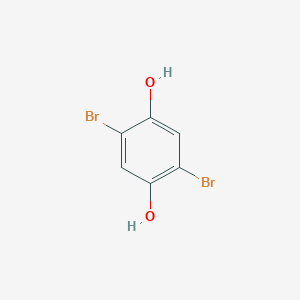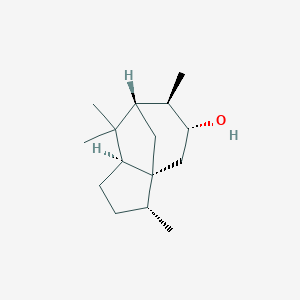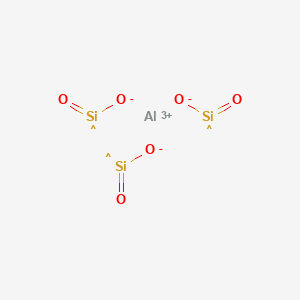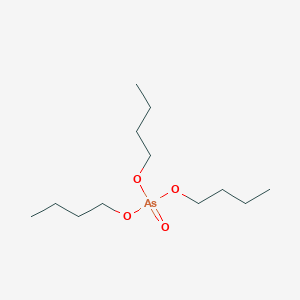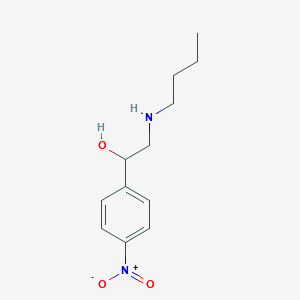
Vinylcyclooctane
Vue d'ensemble
Description
Vinylcyclooctane (VCO) is a cyclic hydrocarbon with a vinyl group attached to one of its carbons. It is a versatile compound that has been used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Vinylcyclooctane is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles, such as thiols and amines. Vinylcyclooctane can also undergo radical reactions, which can lead to the formation of reactive intermediates, such as radicals and carbocations.
Effets Biochimiques Et Physiologiques
Vinylcyclooctane has been shown to have antimicrobial and anticancer properties. It can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, Vinylcyclooctane has been shown to induce apoptosis in cancer cells, such as melanoma and breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Vinylcyclooctane is a versatile compound that can be used in various lab experiments. Its unique chemical properties make it a useful building block for the synthesis of various compounds. However, Vinylcyclooctane can be toxic and reactive, which can pose a risk to researchers. It is important to handle Vinylcyclooctane with care and to use appropriate safety precautions.
Orientations Futures
There are several future directions for the use of Vinylcyclooctane in scientific research. One area of interest is the development of Vinylcyclooctane-based polymers, which have potential applications in various industries, such as coatings and adhesives. Another area of interest is the use of Vinylcyclooctane for bioconjugation, where it can be attached to biomolecules to modify their properties. In addition, further research is needed to understand the mechanism of action of Vinylcyclooctane and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, Vinylcyclooctane is a versatile compound that has been used in various scientific research applications. Its unique chemical properties make it a useful building block for the synthesis of various compounds. Vinylcyclooctane has antimicrobial and anticancer properties and has potential applications in various industries, such as coatings and adhesives. However, Vinylcyclooctane can be toxic and reactive, which requires appropriate safety precautions when handling it. Further research is needed to understand the mechanism of action of Vinylcyclooctane and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
Vinylcyclooctane can be synthesized by the Diels-Alder reaction between cyclooctadiene and acetylene. The reaction is catalyzed by a transition metal complex, such as palladium or platinum. The resulting product is a mixture of two isomers, cis-Vinylcyclooctane and trans-Vinylcyclooctane, which can be separated by distillation or chromatography.
Applications De Recherche Scientifique
Vinylcyclooctane has been used in various scientific research applications, including organic synthesis, polymerization, and bioconjugation. It is a useful building block for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fragrances. Vinylcyclooctane can also be polymerized to form polyvinylcyclooctene, which has potential applications in coatings, adhesives, and elastomers. In addition, Vinylcyclooctane can be used for bioconjugation, where it is attached to biomolecules, such as proteins and DNA, to modify their properties.
Propriétés
IUPAC Name |
ethenylcyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVHMSLLBDZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210036 | |
| Record name | Vinylcyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vinylcyclooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vinylcyclooctane | |
CAS RN |
61142-41-4 | |
| Record name | Vinylcyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61142-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylcyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061142414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylcyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylcyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



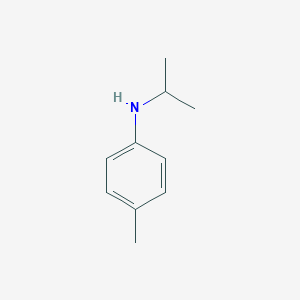
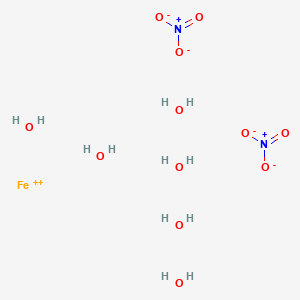
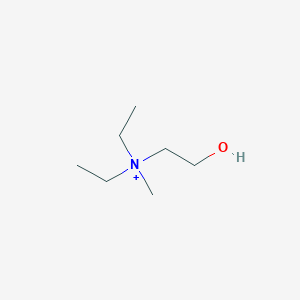
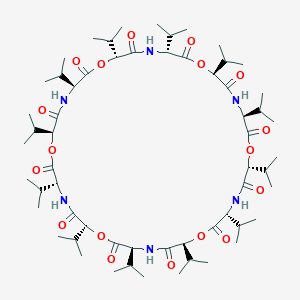
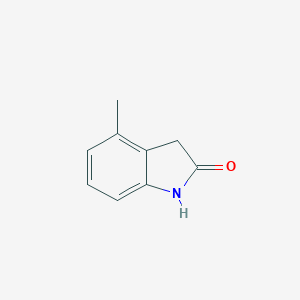
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
